molecular formula C18H23FN2O3 B2860570 ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate CAS No. 1207041-26-6

ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate

Cat. No.: B2860570
CAS No.: 1207041-26-6
M. Wt: 334.391
InChI Key: YICFRQBQXRXJCR-UHFFFAOYSA-N
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Description

ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate is a synthetic compound with the molecular formula C18H23FN2O3 and a molecular weight of 334.391.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropane ring: This step involves the reaction of 4-fluorophenyl with a suitable cyclopropane precursor under specific conditions to form the cyclopropane ring.

    Amidation: The cyclopropane derivative is then reacted with piperidine-1-carboxylate to form the amide bond.

    Esterification: The final step involves the esterification of the amide product with ethyl groups to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: This compound shares structural similarities and is used in similar research applications.

    Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Another compound with a similar structure and potential therapeutic applications.

Uniqueness

ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate is unique due to its specific cyclopropane ring structure and the presence of the 4-fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c1-2-24-17(23)21-11-7-15(8-12-21)20-16(22)18(9-10-18)13-3-5-14(19)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICFRQBQXRXJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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